molecular formula C9H12N2O2 B13271099 (S)-2-Amino-4-pyridin-3-YL-butyric acid

(S)-2-Amino-4-pyridin-3-YL-butyric acid

Cat. No.: B13271099
M. Wt: 180.20 g/mol
InChI Key: DKDFDEKVGHBVIX-QMMMGPOBSA-N
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Description

(S)-2-Amino-4-pyridin-3-YL-butyric acid is an organic compound that features a pyridine ring substituted with an amino group and a butyric acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-pyridin-3-YL-butyric acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available pyridine derivatives.

    Functional Group Introduction:

    Side Chain Addition: The butyric acid side chain is introduced via alkylation reactions.

    Chirality Induction: The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (S)-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-pyridin-3-YL-butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-4-pyridin-3-YL-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-pyridin-3-YL-butyric acid involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, neurotransmission, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-pyridinyl-butyric acid
  • 4-Amino-2-pyridinyl-butyric acid
  • 2-Amino-4-pyridinyl-propionic acid

Uniqueness

(S)-2-Amino-4-pyridin-3-YL-butyric acid is unique due to its specific stereochemistry and the presence of both an amino group and a butyric acid side chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-4-pyridin-3-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-8(9(12)13)4-3-7-2-1-5-11-6-7/h1-2,5-6,8H,3-4,10H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDFDEKVGHBVIX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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